[(3,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate
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Overview
Description
[(3,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate is a chemical compound with the molecular formula C17H19NO5. It is a derivative of benzoic acid and is characterized by the presence of both carbamoyl and methoxy groups. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate typically involves the reaction of 3,4-dimethoxyaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[(3,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
[(3,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of ulcers.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of [(3,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit gastric acid secretion by interacting with histamine receptors in the stomach lining .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3,4-Dimethoxyphenylacetic acid
- 4-Methylbenzoic acid
Uniqueness
[(3,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual presence of methoxy and carbamoyl groups allows for diverse chemical transformations and potential therapeutic applications.
Properties
IUPAC Name |
[2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-12-4-6-13(7-5-12)18(21)24-11-17(20)19-14-8-9-15(22-2)16(10-14)23-3/h4-10H,11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHJEFIOWWSNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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